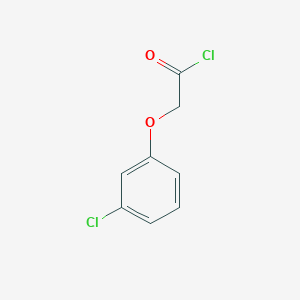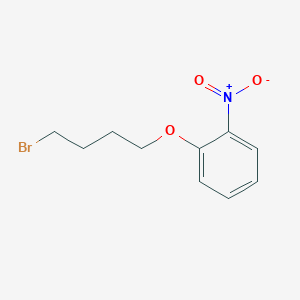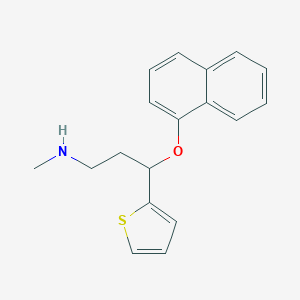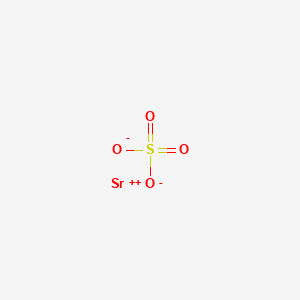
Sulfato de estroncio
Descripción general
Descripción
Strontium sulfate (SrSO4) is an inorganic compound that is commonly used in a variety of applications in the laboratory. It is a white, odorless powder that is insoluble in water and has a melting point of 1750°C. It is commonly used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as an additive in various laboratory experiments. Strontium sulfate is a highly versatile compound with a wide range of applications, from industrial to medical.
Aplicaciones Científicas De Investigación
Eliminación de toxinas del agua
El sulfato de estroncio juega un papel crucial en la eliminación de toxinas del agua, incluidas las aguas residuales producidas por la fractura hidráulica . Los investigadores han descubierto que la presencia de barita rica en estroncio (un mineral a menudo mezclado con estroncio) en el agua de mar puede ayudar a eliminar las toxinas . Este descubrimiento ha abierto una nueva vía para la purificación del agua .
Precursor cerámico
El this compound se convierte en carbonato de estroncio en la industria, que luego se utiliza como precursor cerámico . Esta conversión es significativa en la producción de cerámica .
Pirotecnia
El this compound también se convierte en nitrato de estroncio para su uso en pirotecnia . Los compuestos de estroncio son conocidos por producir una llama roja brillante, lo que los hace ideales para su uso en fuegos artificiales .
Formación de incrustaciones en pozos de petróleo
La baja solubilidad acuosa del this compound puede conducir a la formación de incrustaciones en los procesos donde estos iones se encuentran . Por ejemplo, puede formarse en las superficies del equipo en los pozos de petróleo subterráneos dependiendo de las condiciones del agua subterránea .
Imanes de ferrita
El estroncio se utiliza en imanes de ferrita, que están hechos de óxido de hierro combinado con uno o más elementos metálicos
Mecanismo De Acción
Target of Action
Strontium sulfate (SrSO4) is a sulfate salt of strontium . It is a polymeric material, isostructural with barium sulfate . Its primary targets are a small group of radiolarian protozoa, called the Acantharea, where it is utilized as a main constituent of their skeleton .
Mode of Action
Strontium sulfate’s mode of action is primarily physical rather than biochemical. It forms a part of the skeletal structure in certain marine organisms, specifically the Acantharea . This is due to its low solubility in water, which allows it to precipitate out and form solid structures .
Biochemical Pathways
Its role is more structural, contributing to the formation of skeletal structures in certain marine organisms .
Pharmacokinetics
The pharmacokinetics of strontium compounds, such as strontium chloride, have been studied . . In general, strontium compounds are known to have low bioavailability and are poorly absorbed in the body .
Result of Action
The primary result of strontium sulfate’s action is the formation of skeletal structures in certain marine organisms .
Action Environment
The action of strontium sulfate is influenced by environmental factors such as the presence of other ions in the environment and the pH of the solution . Its low solubility can lead to scale formation in processes where these ions meet, for example, it can form on surfaces of equipment in underground oil wells depending on the groundwater conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Strontium sulfate does not readily interact with enzymes, proteins, or other biomolecules due to its sparing solubility in water . It can participate in certain biochemical reactions, particularly in the context of mineral formation .
Cellular Effects
Strontium ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of strontium sulfate is primarily related to its precipitation process. This process involves multiple-step nucleation pathways, which can involve precursor aqueous species, amorphous intermediates, or metastable phases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strontium sulfate can change over time. For example, at higher supersaturations, nucleation is dominated by the consumption of free ions, leading to the formation of a metastable phase, which eventually transforms into celestine .
Metabolic Pathways
Strontium sulfate does not directly participate in metabolic pathways due to its limited solubility and interaction with enzymes or cofactors .
Subcellular Localization
Strontium ions can be found in various compartments within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Strontium sulfate involves the reaction between Strontium chloride and Sodium sulfate in an aqueous solution.", "Starting Materials": [ "Strontium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Dissolve Strontium chloride in water to form a solution", "Dissolve Sodium sulfate in water to form a separate solution", "Slowly add the Sodium sulfate solution to the Strontium chloride solution while stirring continuously", "A white precipitate of Strontium sulfate will form", "Filter the Strontium sulfate precipitate and wash it with water to remove any impurities", "Dry the Strontium sulfate precipitate in an oven at 100°C for several hours", "The final product is Strontium sulfate in the form of a white powder" ] } | |
Número CAS |
7759-02-6 |
Fórmula molecular |
H2O4SSr |
Peso molecular |
185.70 g/mol |
Nombre IUPAC |
strontium;sulfate |
InChI |
InChI=1S/H2O4S.Sr/c1-5(2,3)4;/h(H2,1,2,3,4); |
Clave InChI |
YRYBAJBFCZKSSE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Sr+2] |
SMILES canónico |
OS(=O)(=O)O.[Sr] |
Densidad |
3.96 g/cm³ |
melting_point |
1605 °C |
Otros números CAS |
7759-02-6 |
Descripción física |
DryPowder ODOURLESS WHITE CRYSTALLINE POWDER. |
Solubilidad |
Solubility in water, g/100ml at 25 °C: 0.0135 (very poor) |
Sinónimos |
Sulfuric Acid Strontium Salt (1:1); C.I. 77845; Strontium Monosulfate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does strontium sulfate form in oilfield environments?
A1: Strontium sulfate scaling, a significant concern in oil and gas production, primarily arises from the mixing of incompatible waters. Formation water, often rich in strontium ions (Sr2+), mixes with injected seawater containing high concentrations of sulfate ions (SO42-), leading to supersaturation and precipitation of strontium sulfate. []
Q2: What is the molecular formula and weight of strontium sulfate?
A2: Strontium sulfate has the molecular formula SrSO4 and a molecular weight of 183.68 g/mol.
Q3: How can I identify strontium sulfate using spectroscopic techniques?
A3: Infrared (IR) spectroscopy is a valuable tool for identifying strontium sulfate. It exhibits characteristic absorption peaks at 993 cm−1, which can be used for its identification and differentiation from other sulfates like barium sulfate. []
Q4: Is strontium sulfate stable at high temperatures?
A4: Strontium sulfate exhibits thermal stability. Researchers have investigated its vaporization behavior at temperatures exceeding 1370 K using the torsion-effusion method. []
Q5: How does the presence of strontium sulfate impact the properties of cement clinker?
A5: Doping cement clinker with strontium oxide or strontium sulfate has been found to promote the formation of alite, a key mineral phase contributing to cement strength. This doping can enhance both early and long-term strength development. [, ]
Q6: What factors influence the crystallization of strontium sulfate?
A6: Multiple factors affect the crystallization rate and crystal habit of strontium sulfate. These include:
- pH: The pH of the solution significantly influences both the crystallization rate and the adsorption of inhibitors onto strontium sulfate crystals. []
- Presence of phosphates: Certain phosphates, like sodium pyrophosphate and sodium triphosphate, act as potent inhibitors of strontium sulfate crystallization, even at minute concentrations. They modify the crystal habit, leading to the formation of spherulitic structures. [, , , , ] The mechanism of inhibition likely involves adsorption of the phosphate onto the crystal surface. [, , , , ]
- Presence of other chelating agents: Similar to phosphates, chelating agents like EDTA can also modify strontium sulfate crystal growth, resulting in the formation of two-dimensional spherulites. This effect is attributed to the adsorption of EDTA onto specific crystal faces. [, ]
- Temperature: Generally, higher temperatures accelerate crystallization processes, including that of strontium sulfate. []
- Supersaturation: Increased supersaturation typically leads to faster nucleation and crystal growth rates. []
Q7: How effective are scale inhibitors in controlling strontium sulfate precipitation in oilfield operations?
A7: Scale inhibitors, including polymeric and phosphonate-based inhibitors, are routinely used to prevent or mitigate strontium sulfate scale formation in oil and gas production. [, , ] These inhibitors often function by either interfering with crystal nucleation or by altering crystal growth, leading to less adherent deposits.
Q8: What analytical techniques are used to study strontium sulfate formation and inhibition?
A8: A range of analytical techniques are employed to investigate strontium sulfate, including:
- Conductometry: This technique allows researchers to monitor the rate of crystallization by measuring changes in solution conductivity over time. [, , , , ]
- Light Scattering: Light scattering techniques are used to detect the formation of strontium sulfate nuclei and to study the kinetics of nucleation. [, ]
- Microscopy: Both optical and electron microscopy (SEM, TEM) are valuable for visualizing the size, morphology, and crystal habit of strontium sulfate precipitates. [, , , ]
- X-ray Diffraction (XRD): This technique enables the identification of crystalline phases and the determination of unit cell parameters, crucial for understanding the formation of solid solutions between barium sulfate and strontium sulfate. [, , , , , ]
- Radioactive Tracer Techniques: The use of radioactive isotopes like sulfur-35 (35S) and strontium-90 (90Sr) allows for highly sensitive measurements of strontium sulfate solubility. [, , , ]
Q9: Does strontium sulfate pose any environmental risks?
A9: While strontium sulfate itself is generally considered to have low toxicity, its presence in industrial wastewater can be a concern. Research is focused on developing efficient methods for removing strontium sulfate from wastewater to minimize potential environmental impacts. []
Q10: What are some of the industrial applications of strontium sulfate?
A10: Beyond its presence in geological formations and its role in scaling phenomena, strontium sulfate has applications in various industries:
Q11: What are some future directions in strontium sulfate research?
A11: Ongoing research on strontium sulfate focuses on:
- Developing more effective and environmentally friendly scale inhibitors: This includes exploring novel chemistries and optimizing the performance of existing inhibitors. [, , ]
- Improving predictive models for strontium sulfate scaling: Accurate prediction of scaling tendencies under diverse conditions is crucial for effective scale management in industrial processes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



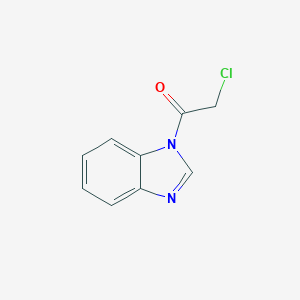
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
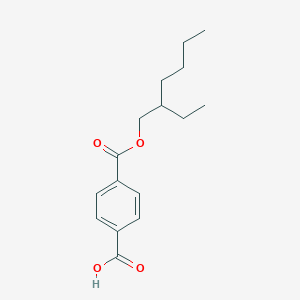
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
